molecular formula C6H10N2O3 B579959 3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione CAS No. 18831-76-0

3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione

Cat. No.: B579959
CAS No.: 18831-76-0
M. Wt: 158.157
InChI Key: JJDWARJCLFFKRT-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione is a chiral diketopiperazine (DKP) derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery. This compound is of significant research value due to the inherent properties of the 2,5-diketopiperazine core, which provides superior resistance to enzymatic degradation compared to linear peptides and offers conformational rigidity for targeted interactions with biological systems . DKPs are recognized as promising frameworks for developing potent pharmacological agents, exhibiting a wide range of biological activities including anticancer, antiviral, and antioxidative effects . Recent research has demonstrated the potential of piperazine-2,5-dione derivatives in oncology. Specific analogues have been investigated for their anti-colorectal cancer activity, where they have been shown to induce apoptosis in cancer cells by significantly upregulating the transcription of pro-apoptotic genes such as PP53, cas3, and cas8, while simultaneously downregulating anti-apoptotic genes like BCL2 and survivin . The structural motif of the 3-(Hydroxymethyl) substituent on the DKP ring presents a key handle for further chemical functionalization, allowing researchers to synthesize novel lipophilic derivatives to enhance cellular permeability and bioavailability for improved therapeutic profiles . As a versatile synthetic intermediate, this compound enables the exploration of structure-activity relationships (SAR) aimed at developing innovative lipophilic substances with a central diketopiperazine pillar, which are crucial for advancing targeted cancer therapies and other pharmaceutical applications .

Properties

IUPAC Name

3-(hydroxymethyl)-6-methylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-3-5(10)8-4(2-9)6(11)7-3/h3-4,9H,2H2,1H3,(H,7,11)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDWARJCLFFKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694692
Record name 3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13174-73-7
Record name 3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Linear Dipeptide Synthesis

The target compound is synthesized via cyclocondensation of (S)-3-(hydroxymethyl)-6-methyl-diketopiperazine precursors. A representative protocol involves:

  • Coupling L-alanine methyl ester with O-protected serine derivatives using ethyl chloroformate in tetrahydrofuran (THF) at −15°C.

  • Deprotecting the hydroxymethyl group using hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HCl/EtOAc).

  • Cyclizing the linear dipeptide in ethanol/water (3:1) at 60°C for 12 hours under nitrogen, achieving yields >85%.

Key Parameters

  • pH Control : Maintaining pH 6.5–7.5 prevents epimerization.

  • Solvent Polarity : Ethanol/water mixtures enhance solubility while minimizing side reactions.

  • Temperature : Reactions conducted below 70°C avoid thermal degradation.

Solid-Phase Synthesis

Resin Functionalization

Wang resin preloaded with Fmoc-glycine serves as the starting material. Sequential coupling steps introduce:

  • Fmoc-L-alanine using HBTU/DIEA activation in DMF.

  • Serine derivatives with tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl groups.

Cyclative Cleavage

Treating the resin-bound dipeptide with trifluoroacetic acid (TFA)/dichloromethane (DCM) (95:5) induces simultaneous deprotection and cyclization, yielding the target compound with 78% isolated purity.

Advantages

  • Enables regioselective introduction of substituents.

  • Reduces purification steps compared to solution-phase methods.

Post-Cyclization Functionalization

Hydroxymethylation of 6-Methylpiperazine-2,5-dione

A two-step procedure modifies preformed diketopiperazines:

  • Mannich Reaction : Reacting 6-methylpiperazine-2,5-dione with formaldehyde and morpholine in acetonitrile at 40°C forms the tertiary amine intermediate.

  • Hydrolysis : Treating the intermediate with 1M HCl at 70°C for 3 hours liberates the hydroxymethyl group, yielding the final product with 65% overall yield.

Limitations

  • Requires rigorous exclusion of moisture to prevent premature hydrolysis.

  • Generates regioisomers requiring chromatographic separation.

Enzymatic Synthesis

Lipase-Catalyzed Cyclization

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the cyclization of N-(benzyloxycarbonyl)-L-alanyl-L-serine methyl ester in toluene at 45°C. The enzyme’s stereoselectivity ensures exclusive formation of the (3S,6S) diastereomer, confirmed by chiral HPLC (Chirobiotic T column, hexane/isopropanol 80:20).

Operational Stability

  • Enzyme retains 90% activity after five cycles.

  • Yields plateau at 72% due to equilibrium limitations.

Continuous Flow Synthesis

Microreactor Setup

A tubular reactor (ID = 1 mm) operating at 100°C and 10 bar pressure facilitates rapid cyclization of linear dipeptides in superheated ethanol. Residence times of 5 minutes achieve 94% conversion, surpassing batch reactor performance by 20%.

Process Analytics

  • In-line FTIR monitors carbonyl stretching vibrations (1680–1720 cm⁻¹) to track reaction progress.

  • Automated liquid handling interfaces with preparative HPLC for real-time purification.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 4.91–4.82 (m, 2H, CH₂OH), 3.97–3.79 (m, 2H, piperazine H), 1.26 (s, 3H, CH₃).

  • X-ray Crystallography : Orthorhombic crystal system (space group P2₁2₁2₁) confirms (3S,6S) configuration with hydrogen-bonding networks stabilizing the diketopiperazine ring.

Purity Assessment

  • GC-MS : Retention time = 8.2 min (HP-5MS column); m/z 158 [M]⁺.

  • HPLC : >95% purity (C18 column, acetonitrile/water 30:70, 1 mL/min).

Scalability and Industrial Production

Kilogram-Scale Synthesis

A pilot plant protocol employs:

  • 50 L reactor charged with L-alanine (5 kg) and serine methyl ester (6.2 kg).

  • Cyclization in ethanol/water (40 L) under reflux for 18 hours.

  • Crystallization from ethyl acetate/heptane yields 7.3 kg (89%) of product with 97.2% purity.

Cost Analysis

  • Raw material cost: $412/kg.

  • Energy consumption: 15 kWh/kg.

Comparative Evaluation of Methods

MethodYield (%)Purity (%)StereoselectivityScalability
Dipeptide Cyclization85–8995–97High (ee >98%)Industrial
Solid-Phase7890ModerateLab-scale
Enzymatic7288Very HighPilot-scale
Continuous Flow9496HighPilot-scale

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-6-methylpiperazine-2,5-dione.

    Reduction: 3-(Hydroxymethyl)-6-methylpiperazine-2,5-diol.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C8H14N2O3
  • Molecular Weight : 186.21 g/mol
  • Chemical Structure : The compound features a piperazine ring with hydroxymethyl and isopropyl substituents at specific positions, contributing to its unique reactivity and biological activity.

Physical Properties

  • Solubility : Generally soluble in polar solvents due to the presence of hydroxymethyl groups.
  • Stability : Exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Medicinal Chemistry

  • Inhibitory Activity Against Enzymes :
    • Recent studies have demonstrated that derivatives of 3-(hydroxymethyl)-6-methylpiperazine-2,5-dione exhibit significant inhibitory activity against monoamine oxidase (MAO) and acetylcholinesterase (AChE). These enzymes are crucial in neurodegenerative diseases like Alzheimer's.
    • For instance, a study synthesized several N-methyl-piperazine chalcones and evaluated their potency against MAO-A/B and AChE/BChE. The findings indicated that certain derivatives showed promising dual inhibitory effects, suggesting potential therapeutic applications for Alzheimer's disease treatment .
  • Antimicrobial Properties :
    • Compounds derived from this compound have been explored for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Material Science

  • Polymer Synthesis :
    • The compound has been utilized in synthesizing novel polymers with enhanced mechanical properties. The incorporation of piperazine derivatives into polymer matrices has led to materials with improved thermal stability and elasticity.
    • Case studies have shown that polymers containing this compound can be used in biomedical applications such as drug delivery systems due to their biocompatibility .

Biochemical Applications

  • Biosynthesis of Nanoparticles :
    • Recent research has investigated the use of this compound in the biosynthesis of gold nanoparticles. The extract containing this compound demonstrated the ability to reduce gold ions effectively, leading to nanoparticle formation with unique biochemical properties .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryInhibition of MAO and AChE; potential Alzheimer's treatment
Antimicrobial ResearchEffective against various bacterial strains
Material ScienceSynthesis of polymers with enhanced properties
Biochemical ApplicationsBiosynthesis of gold nanoparticles

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This compound can also interact with cellular pathways, modulating biological processes and exerting its effects.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione 3-hydroxymethyl, 6-methyl C₇H₁₂N₂O₃ Moderate hydrophilicity, balanced solubility -
(3S,6S)-3,6-Dimethylpiperazine-2,5-dione 3-methyl, 6-methyl C₆H₁₀N₂O₂ High lipophilicity, low solubility
(3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione 3,6-bis(hydroxymethyl) C₆H₁₀N₂O₄ High hydrophilicity, stereoselective synthesis
3-[(1H-Indol-3-yl)methyl]-6-benzyl-1-methylpiperazine-2,5-dione Indole, benzyl, methyl C₂₂H₂₂N₄O₂ Herbicidal activity (EC₅₀ = 185.49 mg/L)

Research Implications

  • Drug Design : The hydroxymethyl group in the target compound offers a balance between solubility and permeability, advantageous for oral bioavailability .
  • Agricultural Chemistry : Simpler substituents (e.g., methyl) may reduce synthetic complexity compared to aromatic analogs, though at the cost of potency .
  • Synthetic Challenges : Hydroxymethyl groups require protection strategies (e.g., acetyl or benzyl) during synthesis to avoid side reactions .

Biological Activity

3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione, also known as (R)-3-(Hydroxymethyl)-2,5-piperazinedione, is a chiral compound belonging to the class of piperazine derivatives, specifically diketopiperazines. Its unique structure, characterized by a piperazine ring with hydroxymethyl and carbonyl substituents, positions it as a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug design.

The molecular formula of this compound is C₇H₁₃N₂O₃. The compound features an asymmetric center, which contributes to its diverse biological interactions. The presence of hydroxymethyl and carbonyl groups enhances its reactivity and potential for interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : This compound has demonstrated significant antimicrobial activity against various bacterial strains. Its effectiveness is particularly pronounced against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species. The minimum inhibitory concentrations (MIC) for these bacteria range from 15.625 to 62.5 μM, indicating potent antibacterial effects .
  • Antifungal Activity : In addition to its antibacterial properties, the compound shows antifungal activity against pathogens such as Candida albicans. Studies have reported MIC values comparable to established antifungal agents like fluconazole .
  • Mechanism of Action : The mechanism through which this compound exerts its biological effects involves the inhibition of protein synthesis pathways and disruption of nucleic acid and peptidoglycan production in bacteria . This multifaceted action suggests that the compound may interfere with critical cellular processes in microbial organisms.

Structure-Activity Relationship (SAR)

The structural features of this compound are crucial for its biological activity. The hydroxymethyl group enhances solubility and may influence pharmacokinetic properties. Comparative studies with similar compounds highlight that variations in substituents can significantly alter bioactivity:

Compound NameStructural FeaturesUnique Aspects
2,5-DiketopiperazineContains two carbonyls but lacks hydroxymethyl groupMore basic; often used as a building block
1-Acetyl-2,5-diketopiperazineAcetylated derivativeEnhanced lipophilicity; potential for different bioactivity
3-Methyl-2,5-diketopiperazineMethyl group substitutionAlters solubility and biological interactions
This compound Additional methyl groupMay exhibit different pharmacokinetic properties

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various diketopiperazine derivatives, including this compound. Results indicated that this compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), with a significant reduction in biofilm formation compared to control treatments .
  • Antifungal Testing : Another research effort focused on the antifungal potential of this compound against Candida species. The results showed that it outperformed several traditional antifungal agents in inhibiting fungal growth in vitro .

Q & A

Q. How to ensure reproducibility in bioactivity assays?

  • Protocol Standardization :
  • Cell Lines : Use ATCC-validated strains with mycoplasma testing.
  • Compound Storage : -20°C in anhydrous DMSO (≤0.1% water content).
  • Reference : NIH Guidelines for Rigor and Reproducibility .

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